molecular formula C11H16BrNO B2573895 2-Bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine CAS No. 127127-32-6

2-Bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine

Cat. No.: B2573895
CAS No.: 127127-32-6
M. Wt: 258.159
InChI Key: YOSMMSUSMDFZRP-UHFFFAOYSA-N
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Description

2-Bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine is a chemical compound with the molecular formula C11H16BrNO. It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the second position and a 1-methoxy-2,2-dimethylpropyl group at the sixth position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine typically involves the bromination of a suitable pyridine precursor. One common method is the bromination of 6-(1-methoxy-2,2-dimethylpropyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of 2-substituted-6-(1-methoxy-2,2-dimethylpropyl)pyridine derivatives.

    Oxidation: Formation of 6-(1-methoxy-2,2-dimethylpropyl)pyridine-2-carboxylic acid.

    Reduction: Formation of 6-(1-methoxy-2,2-dimethylpropyl)pyridine.

Scientific Research Applications

2-Bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution, while the methoxy group can participate in oxidation or reduction reactions. The compound’s biological activity may involve interactions with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxynaphthalene: Similar in structure but with a naphthalene ring instead of a pyridine ring.

    2-Bromo-5-methoxy-1,3-dimethylbenzene: Contains a benzene ring with bromine and methoxy substituents.

Uniqueness

2-Bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine is unique due to the presence of both a bromine atom and a bulky 1-methoxy-2,2-dimethylpropyl group on the pyridine ring. This combination of substituents imparts distinct reactivity and steric properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

2-bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-11(2,3)10(14-4)8-6-5-7-9(12)13-8/h5-7,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSMMSUSMDFZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=NC(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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